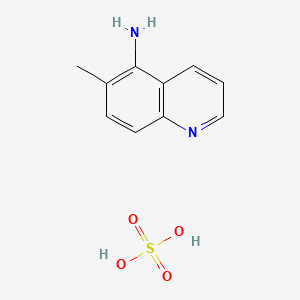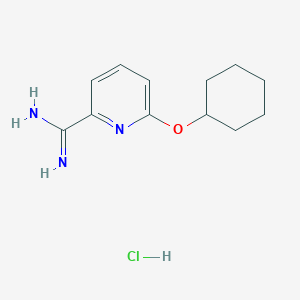![molecular formula C11H7N5O3 B11858484 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 65973-98-0](/img/structure/B11858484.png)
1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a nitrophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Vorbereitungsmethoden
The synthesis of 1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester to form the pyrazole core.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable formamide derivative to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the nitrophenyl group: The final step involves the nitration of the phenyl ring, which can be accomplished using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various cellular pathways, ultimately leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
1-(3-Aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: The amino group can participate in different types of reactions compared to the nitro group, leading to different applications.
1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of 1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65973-98-0 |
|---|---|
Molekularformel |
C11H7N5O3 |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7N5O3/c17-11-9-5-14-15(10(9)12-6-13-11)7-2-1-3-8(4-7)16(18)19/h1-6H,(H,12,13,17) |
InChI-Schlüssel |
KPYWZPYTUZIDGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=N2)C(=O)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)

![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)







![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)


